molecular formula C20H17ClN2O4S B2595994 2-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide CAS No. 946322-00-5

2-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide

Cat. No. B2595994
CAS RN: 946322-00-5
M. Wt: 416.88
InChI Key: KIKGDYMMYJYPSY-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide” is a complex organic molecule that contains several functional groups and structural elements, including a furan ring, a quinoline ring, a benzenesulfonamide group, and a chloro group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information or a detailed study, it’s difficult to provide a comprehensive analysis of the molecular structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the functional groups present. For example, the presence of a sulfonamide group might confer some degree of water solubility, while the aromatic rings might contribute to a higher molecular weight .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Research has demonstrated the potential of quinoline derivatives, including those related to the structure of "2-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide," in the realm of antimicrobial applications. For instance, compounds synthesized by clubbing quinoline with sulfonamide moiety were evaluated for their antimicrobial efficacy. These compounds showed significant activity against Gram-positive bacteria, highlighting their potential as antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Structural and Molecular Interaction Studies

Studies on isomorphous benzenesulfonamide derivatives, including structural analogs of the compound , have provided insights into the molecular interactions that define their crystal packing. These interactions include C-H...O, C-H...pi, and C-H...Cl interactions, which are crucial for understanding the chemical behavior and potential applications of these compounds (Acta Crystallographica Section C, 2001).

Anticancer Activity and Enzyme Inhibition

The synthesis and evaluation of novel benzenesulfonamides incorporating quinoline moieties have revealed significant inhibitory activity against carbonic anhydrase isoforms, which are crucial in various bioprocesses. Some derivatives have demonstrated potent inhibitory effects, indicating potential applications in treating conditions associated with dysregulated carbonic anhydrase activity, such as certain cancers (Journal of Enzyme Inhibition and Medicinal Chemistry, 2019).

Mechanism of Action

The mechanism of action of a compound depends on its intended use or biological activity. Without specific information on the intended use of this compound, it’s difficult to speculate on its mechanism of action .

Future Directions

The future directions for research on this compound would depend on its intended use or biological activity. Potential areas of interest could include exploring its synthesis in more detail, investigating its reactivity with various reagents, or studying its potential biological activities .

properties

IUPAC Name

2-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4S/c21-16-6-1-2-8-19(16)28(25,26)22-15-10-9-14-5-3-11-23(17(14)13-15)20(24)18-7-4-12-27-18/h1-2,4,6-10,12-13,22H,3,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKGDYMMYJYPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl)N(C1)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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